molecular formula C8H12OS B14566390 2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde CAS No. 61407-02-1

2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde

Cat. No.: B14566390
CAS No.: 61407-02-1
M. Wt: 156.25 g/mol
InChI Key: WVFWAFOQWGIAOA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde is an organic compound with the molecular formula C8H12OS. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by the presence of a thiopyran ring with two methyl groups at positions 2 and 4, and an aldehyde group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde can be achieved through various methods. One common approach involves the bromination of 3,4-dihydro-2H-thiopyran derivatives. For instance, bromination of 3,4-dihydro-2H-thiopyrans with bromine (Br2) in dichloromethane (CH2Cl2) at room temperature can yield bromo-substituted thiopyrans . The reaction conditions, such as temperature and solvent, play a crucial role in determining the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of thiopyran derivatives generally involves similar bromination or halogenation reactions, which can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Halogenation reactions, such as bromination, can occur at the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Bromine (Br2) in dichloromethane (CH2Cl2) is used for bromination reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Bromo-substituted thiopyrans.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde involves its interaction with molecular targets and pathways. For instance, in bromination reactions, the formation of a π-complex with bromine leads to the formation of stable cations, which then react with bromide anions to form bromo-substituted products . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde is unique due to the presence of two methyl groups at positions 2 and 4, and an aldehyde group at position 3. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61407-02-1

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2,4-dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde

InChI

InChI=1S/C8H12OS/c1-6-3-4-10-7(2)8(6)5-9/h3-8H,1-2H3

InChI Key

WVFWAFOQWGIAOA-UHFFFAOYSA-N

Canonical SMILES

CC1C=CSC(C1C=O)C

Origin of Product

United States

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